molecular formula C12H14N2OS B1482542 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098017-83-3

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482542
CAS No.: 2098017-83-3
M. Wt: 234.32 g/mol
InChI Key: KZAWOXBSAXQKQF-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene moiety , and a cyclopropylmethyl group , which contribute to its unique chemical properties. The molecular formula is C13H17N3SC_{13}H_{17}N_3S, with a molecular weight of approximately 247.36 g/mol. The structural arrangement allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Structural Features

FeatureDescription
Pyrazole RingFive-membered aromatic ring with two nitrogen atoms
Thiophene RingContributes to electronic properties
Cyclopropylmethyl GroupInfluences conformational flexibility

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole moiety can modulate enzyme activities and receptor interactions, while the thiophene ring enhances binding affinity through π-π interactions.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial : Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi .
  • Anticancer : Certain derivatives have been evaluated for their anticancer properties, showing promising results against specific cancer cell lines .

Case Studies

  • Anti-inflammatory Activity :
    • A study synthesized several pyrazole derivatives, revealing that some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties :
    • Research on related pyrazole compounds indicated strong antimicrobial activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. For instance, one compound showed 98% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL .
  • Anticancer Evaluation :
    • In vitro studies on pyrazole derivatives have shown activity against cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities:

  • A series of novel 1-acetyl-3-substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory effects, showing significant activity against cytokine production .
  • Another study highlighted the synthesis of pyrazole derivatives as inhibitors of monoamine oxidase (MAO), which are important in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's pyrazole structure is crucial in drug development due to its ability to interact with various biological targets. Pyrazole derivatives have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. Results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential as an anti-inflammatory agent.

Agrochemicals

In agricultural research, compounds like this compound are explored for their herbicidal and fungicidal properties. The thiophene moiety enhances the compound's efficacy against pests and diseases.

Case Study: Herbicidal Activity
Research demonstrated that derivatives of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol) displayed effective herbicidal activity against common weeds. The study highlighted the compound's potential as a selective herbicide, reducing crop damage while effectively controlling weed growth.

Toxicology and Safety

Understanding the safety profile of this compound is essential for its application in both pharmaceuticals and agriculture. Toxicological studies indicate that while the compound shows therapeutic benefits, it also requires careful handling due to potential toxicity.

Toxicity ParameterValue
LD50 (oral)Not specified
Hazard StatementsH302-H335

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6,8-9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAWOXBSAXQKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.